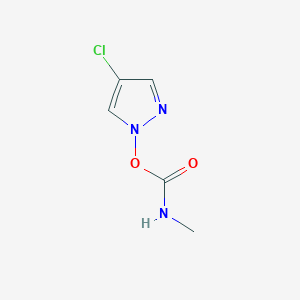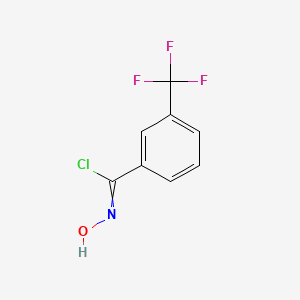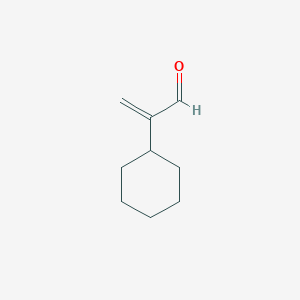
2-Cyclohexylprop-2-en-1-al
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexylprop-2-en-1-al is an organic compound with the molecular formula C9H16O. It is a member of the aldehyde family, characterized by the presence of a carbonyl group (C=O) attached to a cyclohexyl ring. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
2-Cyclohexylprop-2-en-1-al can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexylmagnesium bromide with acrolein, followed by hydrolysis to yield the desired aldehyde. Another method includes the oxidation of 2-cyclohexyl-2-propen-1-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Industrial production methods often involve the use of catalytic processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-Cyclohexylprop-2-en-1-al undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-cyclohexylpropanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2-cyclohexylpropanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups. Common reagents for these reactions include Grignard reagents and organolithium compounds.
Applications De Recherche Scientifique
2-Cyclohexylprop-2-en-1-al has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Cyclohexylprop-2-en-1-al involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, including antimicrobial and anti-inflammatory activities. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action.
Comparaison Avec Des Composés Similaires
2-Cyclohexylprop-2-en-1-al can be compared with other similar compounds, such as:
Cyclohexylacetaldehyde: Similar in structure but with different reactivity and applications.
Cyclohexylpropanoic acid: An oxidized form of this compound with distinct chemical properties.
Cyclohexylpropanol: A reduced form with different functional group reactivity.
The uniqueness of this compound lies in its specific reactivity due to the presence of both the cyclohexyl ring and the aldehyde group, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C9H14O |
|---|---|
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
2-cyclohexylprop-2-enal |
InChI |
InChI=1S/C9H14O/c1-8(7-10)9-5-3-2-4-6-9/h7,9H,1-6H2 |
Clé InChI |
QYQKMQWPSIIZCG-UHFFFAOYSA-N |
SMILES canonique |
C=C(C=O)C1CCCCC1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Oxaspiro[5.5]undecan-2-ol](/img/structure/B8295358.png)



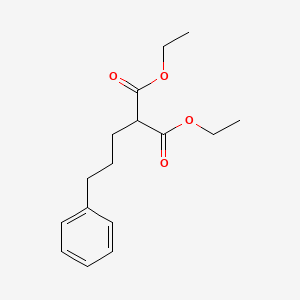
![Diethyl 2-[[(6-amino-2-methylsulfanylpyrimidin-4-yl)amino]methylidene]propanedioate](/img/structure/B8295395.png)
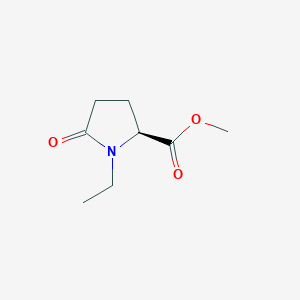

![N-[(2R)-2-amino-2-phenylethyl]-N-methyl-2-nitrobenzenesulfonamide](/img/structure/B8295408.png)

![3-Bromothieno[2,3-c]pyridine-5-carboxylic acid](/img/structure/B8295421.png)

